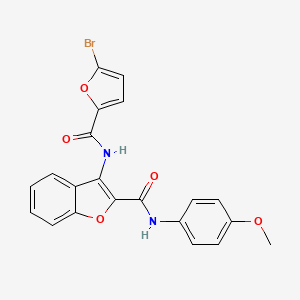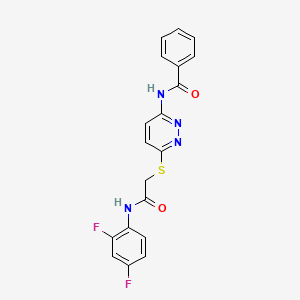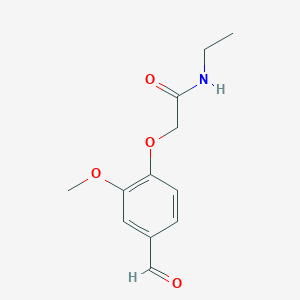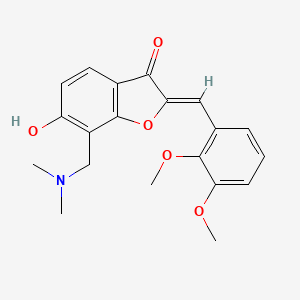
3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to carboxylation to form 5-bromofuran-2-carboxylic acid. The carboxylic acid is then converted to its corresponding amide through an amide coupling reaction with 4-methoxyaniline. Finally, the benzofuran core is introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-chlorofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- 3-(5-fluorofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- 3-(5-iodofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
Uniqueness
Compared to these similar compounds, 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide may exhibit unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O5/c1-27-13-8-6-12(7-9-13)23-21(26)19-18(14-4-2-3-5-15(14)29-19)24-20(25)16-10-11-17(22)28-16/h2-11H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLHZQKNLZCVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2793001.png)
![Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2793003.png)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2793004.png)
![Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2793005.png)
![2,6-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2793007.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B2793008.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido](/img/structure/B2793009.png)


![2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2793014.png)
![(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2793017.png)
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/new.no-structure.jpg)

![N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline](/img/structure/B2793021.png)
